molecular formula C14H15N3O4 B11835240 N'-acetyl-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide

N'-acetyl-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide

Cat. No.: B11835240
M. Wt: 289.29 g/mol
InChI Key: KCWJQNXLJSVLSK-UHFFFAOYSA-N
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Description

N’-acetyl-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide is a compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-acetyl-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide typically involves the reaction of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate with hydrazine hydrate, followed by acetylation. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N’-acetyl-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions may vary but often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol derivatives .

Scientific Research Applications

N’-acetyl-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-acetyl-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives such as:

Uniqueness

N’-acetyl-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its acetyl and carbohydrazide groups, in particular, contribute to its potential as a versatile compound in various scientific applications .

Properties

Molecular Formula

C14H15N3O4

Molecular Weight

289.29 g/mol

IUPAC Name

N'-acetyl-1-ethyl-4-hydroxy-2-oxoquinoline-3-carbohydrazide

InChI

InChI=1S/C14H15N3O4/c1-3-17-10-7-5-4-6-9(10)12(19)11(14(17)21)13(20)16-15-8(2)18/h4-7,19H,3H2,1-2H3,(H,15,18)(H,16,20)

InChI Key

KCWJQNXLJSVLSK-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NNC(=O)C)O

Origin of Product

United States

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